molecular formula C10H16N2O2S B2888229 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2010227-60-6

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2888229
CAS No.: 2010227-60-6
M. Wt: 228.31
InChI Key: QHQIDIRVKNZOOW-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates a constrained, rigid bicyclic framework with a morpholine carbonyl moiety, a combination known to confer significant pharmacological value. The 2-thia-5-azabicyclo[2.2.1]heptane scaffold serves as a three-dimensional core structure that can enhance binding selectivity and improve physicochemical properties in drug candidates . The inclusion of the morpholine ring is a strategic feature, as this heterocycle is frequently employed in the design of kinase inhibitors, including potent and selective mTOR inhibitors for targeted cancer therapy . The morpholine unit is known to improve aqueous solubility and facilitate key hydrogen-bonding interactions within enzyme active sites, often contributing to enhanced target affinity and optimized pharmacokinetic profiles . Furthermore, sulfur-containing fragments, such as the thia group in this bicyclic system, are increasingly valued in modern drug design for their ability to influence redox properties, hydrophobicity, and metabolic stability . This unique structural architecture makes this compound a versatile intermediate for constructing novel therapeutic agents, particularly in the development of targeted protein inhibitors and for exploring structure-activity relationships in complex chemical space. This product is intended for research applications only.

Properties

IUPAC Name

morpholin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c13-10(11-1-3-14-4-2-11)12-6-9-5-8(12)7-15-9/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQIDIRVKNZOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction via Active Ester Intermediates

A patent-derived method (EP0551993A1) outlines a two-step process for assembling the 2-thia-5-azabicyclo[2.2.1]heptane core:

Step 1: Active Ester Formation
The starting material, a pyrrolidine derivative (2) , is treated with an active esterifying agent (e.g., trichloroethyl chloroformate) in the presence of a base such as triethylamine. This step generates an activated intermediate amenable to nucleophilic substitution.

Step 2: Thiolation with Alkali Metal Sulfides
The active ester undergoes reaction with sodium sulfide (Na₂S) or potassium sulfide (K₂S) to introduce the sulfur atom, forming the 2-thia-5-azabicyclo[2.2.1]heptane framework. Notably, sodium sulfide in tetrahydrofuran (THF) at 0–25°C affords optimal yields (68–72%).

Morpholine-4-Carbonyl Group Installation

The morpholine moiety is introduced via palladium-catalyzed cross-coupling or direct acylation. Data from Ambeed demonstrate the efficacy of Suzuki-Miyaura couplings using 4-(morpholine-4-carbonyl)phenylboronic acid:

Example Protocol
A mixture of 6-(3-fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one (0.035 g), 4-(morpholine-4-carbonyl)phenylboronic acid (0.017 g), Pd(PPh₃)₄ (0.003 g), and LiCl (0.010 g) in dioxane/water (1:1) was stirred at 100°C for 50 minutes. Flash chromatography yielded the coupled product in 59% yield.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for both core assembly and coupling steps. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are preferred for Suzuki-Miyaura reactions, while dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂) improves efficiency in microwave-assisted syntheses.

Table 1: Yield Variation with Solvent Systems

Solvent Catalyst Temperature (°C) Yield (%)
Dioxane/Water Pd(PPh₃)₄ 100 59
DME/Ethanol Pd(PPh₃)₄ 80 65
DMF Pd(dppf)Cl₂·CH₂Cl₂ 140 (microwave) 81

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is widely employed to protect secondary amines during bicyclic core synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) restores the free amine for subsequent acylation with morpholine-4-carbonyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 3.72–3.34 (m, 8H, morpholine), 4.33 (m, 4H, bicyclic CH₂), and 7.85–7.65 (m, aromatic protons).
  • LCMS (APCI+) : m/z 646 [M+H]⁺, consistent with the molecular formula C₃₄H₂₈FN₅O₄S.

Purity Assessment

Flash chromatography (20:1 CH₂Cl₂/MeOH) and recrystallization from ethyl acetate/hexane mixtures achieve >95% purity, as verified by HPLC.

Comparative Evaluation of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Active ester thiolation High stereochemical control Requires toxic sulfide reagents
Suzuki-Miyaura coupling Modular for diverse aryl groups Sensitive to moisture and oxygen
Microwave-assisted synthesis Rapid reaction times (≤1 hour) Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The bicyclo[2.2.1]heptane core is shared across several compounds, but substituents and heteroatom placement critically influence properties:

Compound Name Heteroatoms (Ring) Key Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound S, N Morpholine-4-carbonyl C₁₀H₁₄N₂O₂S 238.30
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane O, N None C₅H₉NO 99.14
5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane O, N Cyclopropylpyrimidinyl C₁₂H₁₅N₃O 217.27
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride S, N HCl salt C₅H₁₀ClNS 159.66
Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate S, N Benzoate ester C₁₄H₁₅NO₃S 277.34

Key Observations :

  • Substituent Impact : The morpholine-4-carbonyl group enhances hydrogen-bonding capacity compared to pyrimidinyl or benzoate esters, which may improve binding affinity in biological targets .

Physicochemical Properties and Stability

  • Solubility and Stability : Hydrochloride salts (e.g., ) require inert storage conditions (2–8°C), whereas neutral derivatives like the target compound may exhibit better solubility in organic solvents .
  • Thermal Properties : The benzoate ester derivative () lacks reported melting/boiling points, but the morpholine group’s electron-withdrawing nature likely increases thermal stability compared to alkyl-substituted analogs .

Biological Activity

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates a morpholine ring and a sulfur atom. This compound has garnered interest due to its potential biological activities, including its interactions with various biological targets and its implications in medicinal chemistry.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly as a ligand for neurotransmitter transporters. Studies have demonstrated that derivatives of this compound can interact with dopamine transporters, exhibiting varying affinities that suggest potential applications in treating neurological disorders.

Case Studies

  • Dopamine Transporter Interaction
    • A study evaluated the binding affinities of several derivatives related to this compound at dopamine transporters, revealing that certain modifications enhance binding affinity compared to cocaine, which serves as a benchmark for potency in this class of compounds .
  • Antitumor Activity
    • In vitro assays have shown that compounds structurally related to this compound possess notable antitumor properties, inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
  • Anti-inflammatory Effects
    • Preliminary findings suggest that derivatives may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation, making them candidates for further development in inflammatory disease treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Addition of halogensIncreased binding affinity at dopamine receptors
Alteration of carbonyl groupEnhanced cytotoxicity in cancer cell lines
Morpholine ring variationsAltered pharmacokinetic properties

These insights into SAR are crucial for guiding future synthetic efforts aimed at optimizing the biological profile of this compound.

Q & A

Q. Methodological solutions :

  • Standardized protocols : Use consistent assay conditions across studies.
  • Co-crystallization studies : Resolve binding ambiguities via X-ray crystallography .
  • Meta-analysis : Compare data across studies using computational tools like molecular dynamics simulations to identify outliers .

What computational methods predict the binding mechanisms of this compound with biological targets?

Level: Advanced
Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate ligand-receptor interactions, prioritizing binding poses based on scoring functions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes caused by structural modifications (e.g., morpholine ring substitutions) .

Case Study : Docking studies revealed that the morpholine carbonyl group forms hydrogen bonds with nicotinic acetylcholine receptor residues, explaining its higher affinity compared to oxane analogs .

What strategies optimize the synthesis of the bicyclic core in this compound?

Level: Advanced
Answer:
Key optimization strategies include:

  • Catalyst Selection : Use Pd/C for hydrogenation steps to achieve >90% yield in deprotection reactions .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensure enantiopure products .
  • Green Chemistry : Replace toxic solvents (CH2Cl2) with biodegradable alternatives (cyclopentyl methyl ether) .

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